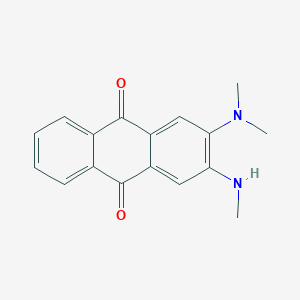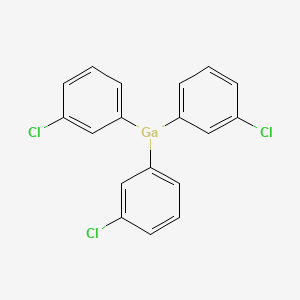
Tris(3-chlorophenyl)gallane
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
Tris(3-chlorophenyl)gallium is a chemical compound that features a gallium atom coordinated to three 3-chlorophenyl groups
Méthodes De Préparation
Synthetic Routes and Reaction Conditions: The synthesis of tris(3-chlorophenyl)gallium typically involves the reaction of gallium trichloride with 3-chlorophenylmagnesium bromide (a Grignard reagent). The reaction is carried out in an inert atmosphere, often under nitrogen or argon, to prevent moisture and oxygen from interfering with the reaction. The general reaction scheme is as follows:
GaCl3+3C6H4ClMgBr→Ga(C6H4Cl)3+3MgBrCl
Industrial Production Methods: While specific industrial production methods for tris(3-chlorophenyl)gallium are not well-documented, the general approach would involve scaling up the laboratory synthesis. This would include optimizing reaction conditions to maximize yield and purity, as well as implementing safety measures to handle the reactive intermediates and by-products.
Analyse Des Réactions Chimiques
Types of Reactions: Tris(3-chlorophenyl)gallium can undergo various chemical reactions, including:
Substitution Reactions: The 3-chlorophenyl groups can be substituted with other functional groups under appropriate conditions.
Oxidation and Reduction Reactions: The gallium center can participate in redox reactions, although specific examples involving tris(3-chlorophenyl)gallium are limited.
Common Reagents and Conditions:
Substitution Reactions: These typically require nucleophilic reagents and may be facilitated by catalysts or specific solvents.
Oxidation and Reduction Reactions: Common oxidizing agents include peroxides and halogens, while reducing agents might include hydrides or metals.
Major Products Formed: The products of these reactions depend on the specific reagents and conditions used. For example, substitution reactions might yield derivatives with different functional groups attached to the phenyl rings.
Applications De Recherche Scientifique
Chemistry: It can be used as a precursor for synthesizing other organogallium compounds.
Biology and Medicine:
Mécanisme D'action
The mechanism by which tris(3-chlorophenyl)gallium exerts its effects, particularly in biological systems, is not fully understood. it is believed that the gallium ion can mimic iron ions, disrupting processes that depend on iron. This can lead to the inhibition of cellular functions that are critical for the survival of certain cancer cells.
Comparaison Avec Des Composés Similaires
Tris(8-quinolinolato)gallium (KP46): An anticancer compound that has been studied for its ability to inhibit tumor growth.
Gallium maltolate: Another gallium compound with potential therapeutic applications.
Uniqueness: Tris(3-chlorophenyl)gallium is unique due to the presence of the 3-chlorophenyl groups, which can influence its chemical reactivity and potential applications. Compared to other gallium compounds, it may offer different properties and advantages in specific contexts.
Propriétés
Numéro CAS |
58448-02-5 |
|---|---|
Formule moléculaire |
C18H12Cl3Ga |
Poids moléculaire |
404.4 g/mol |
Nom IUPAC |
tris(3-chlorophenyl)gallane |
InChI |
InChI=1S/3C6H4Cl.Ga/c3*7-6-4-2-1-3-5-6;/h3*1-2,4-5H; |
Clé InChI |
DMKVHYQFLKWRAC-UHFFFAOYSA-N |
SMILES canonique |
C1=CC(=CC(=C1)[Ga](C2=CC=CC(=C2)Cl)C3=CC=CC(=C3)Cl)Cl |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


![disodium;2-[[(2R,3S,4S,5R)-5-(5-bromo-2,4-dioxopyrimidin-1-yl)-3,4-dihydroxyoxolan-2-yl]methoxy-oxidophosphoryl]acetate](/img/structure/B15250486.png)
![L-Lysinamide, N2-[(1,1-dimethylethoxy)carbonyl]-N6-[(phenylmethoxy)carbonyl]-L-lysyl-5-amino-2-methoxybenzoyl-N6-[(phenylmethoxy)carbonyl]-L-lysyl-5-amino-2-methoxybenzoyl-N6-[(phenylmethoxy)carbonyl]-L-lysyl-5-amino-2-methoxybenzoyl-N-[3-(aminocarbonyl)-](/img/structure/B15250497.png)
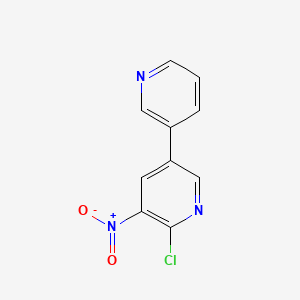
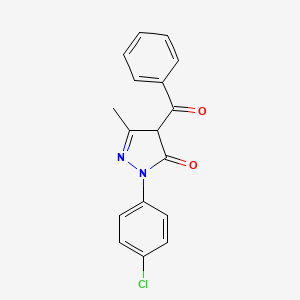
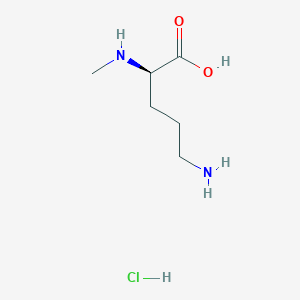
![[3-(1-Aminoethyl)phenyl]boronic acid](/img/structure/B15250522.png)
![1-{4,6-Bis[(prop-2-en-1-yl)amino]-1,3,5-triazin-2-yl}piperidin-4-one](/img/structure/B15250533.png)
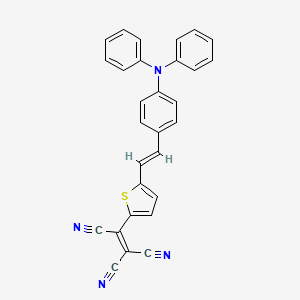
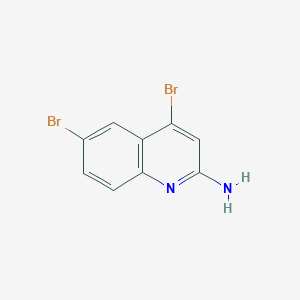
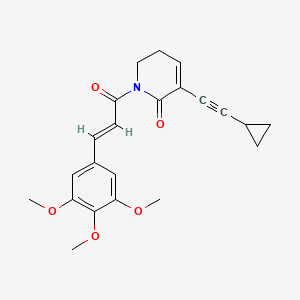
![Dibenzo[f,j]phenanthro[9,10-s]picene](/img/structure/B15250559.png)
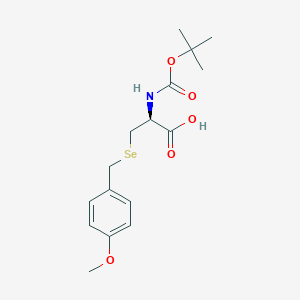
![Phenol, 4-nitro-2-[[(2,4,6-tripropoxyphenyl)methylene]amino]-](/img/structure/B15250574.png)
